Dextromethorphan tannate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dextromethorphan tannate is a compound formed by the reaction of dextromethorphan, a widely used antitussive (cough suppressant), with tannic acid. Dextromethorphan is a non-narcotic morphine derivative that has been used for nearly 40 years due to its effectiveness in suppressing coughs . The tannate form of dextromethorphan is known for its extended-release properties, making it useful in pharmaceutical compositions .

準備方法

Synthetic Routes and Reaction Conditions: Dextromethorphan tannate is prepared by reacting dextromethorphan with tannic acid. The reaction typically occurs at a temperature range of 80 to 180°C. This can be done either neat or as an aqueous slurry containing about 5 to 30 wt. % water .

Industrial Production Methods: In industrial settings, the preparation of this compound involves controlled reaction conditions to ensure high purity and extended-release properties. The process is designed to minimize the presence of unreacted dextromethorphan base, which is indicative of the compound’s high purity .

化学反応の分析

Types of Reactions: Dextromethorphan tannate undergoes various chemical reactions, including:

Oxidation: Dextromethorphan can be oxidized to form dextrorphan, its active metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Dextromethorphan can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Nucleophiles: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.

Major Products:

Dextrorphan: The primary metabolite formed through oxidation.

Substituted Morphinans: Products formed through substitution reactions.

科学的研究の応用

Dextromethorphan tannate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of morphinan derivatives.

Biology: Investigated for its neuroprotective and anticonvulsant properties.

Medicine: Widely used as an antitussive in over-the-counter cough and cold medications.

Industry: Utilized in the formulation of extended-release pharmaceutical products.

作用機序

Dextromethorphan tannate exerts its effects primarily through its action on the central nervous system:

NMDA Receptor Antagonism: Dextromethorphan acts as a low-affinity uncompetitive antagonist of NMDA receptors, which are involved in synaptic plasticity and memory function.

Sigma-1 Receptor Agonism: It also acts as an agonist of sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter release.

Cough Suppression: Dextromethorphan suppresses the cough reflex by acting directly on the cough center in the medulla of the brain.

類似化合物との比較

Dextrorphan: The primary metabolite of dextromethorphan, also an NMDA receptor antagonist.

Codeine: Another morphinan derivative used as an antitussive but with narcotic properties.

Benzonatate: A non-narcotic antitussive that works by numbing the throat and lungs.

Uniqueness: Dextromethorphan tannate is unique due to its extended-release properties and high purity, making it particularly effective for long-lasting cough suppression without the addictive properties associated with other morphinan derivatives .

特性

CAS番号 |

1406-78-6 |

|---|---|

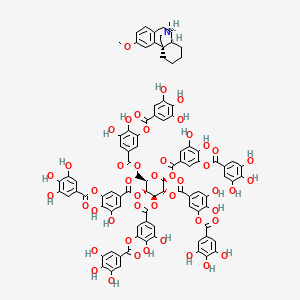

分子式 |

C94H77NO47 |

分子量 |

1972.6 g/mol |

IUPAC名 |

[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate;(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C76H52O46.C18H25NO/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h1-20,52,63-65,76-101H,21H2;6-7,12,15,17H,3-5,8-11H2,1-2H3/t52-,63-,64+,65-,76+;15-,17+,18+/m11/s1 |

InChIキー |

HFUQPPONNTXWAO-VVRPOUSDSA-N |

異性体SMILES |

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

正規SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)

![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)

![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)